REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH3:20][I:21].[CH3:22][C:23](=[O:24])[CH3:25].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([OH:13])[c:6]([CH:10]([CH3:11])[CH3:12])[cH:7][cH:8][cH:9]1.[K+:18].[K+:19]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:13][CH3:14])[c:6]([CH:10]([CH3:11])[CH3:12])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(C(C)C)c1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
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|
Type
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product
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Smiles
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COc1c(C(C)C)cccc1C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |